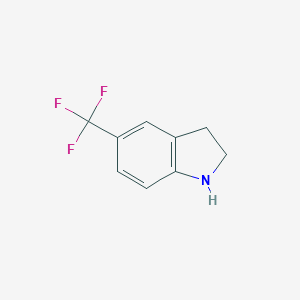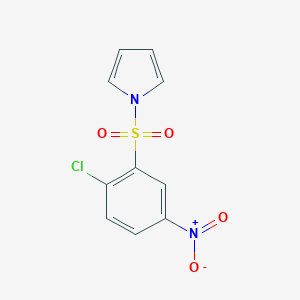
1-((2-Chloro-5-nitrophenyl)sulfonyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole is a chemical compound with the molecular formula C10H7ClN2O4S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with pyrrole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Formation of sulfonamide derivatives.
Reduction Reactions: Formation of 1-[(2-Amino-5-chlorophenyl)sulfonyl]-1H-pyrrole.
Oxidation Reactions: Formation of pyrrole-2,5-diones.
Scientific Research Applications
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it may inhibit enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can occur through the binding of the compound to the active site of the enzyme, thereby blocking the enzyme’s activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole
- 2-Chloro-5-nitrobenzenesulfonyl chloride
- 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,3-dihydro-2-methyl-1H-indole
Uniqueness
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole is unique due to its specific structural features, such as the combination of a sulfonyl group with a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
173908-09-3 |
|---|---|
Molecular Formula |
C10H7ClN2O4S |
Molecular Weight |
286.69 g/mol |
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonylpyrrole |
InChI |
InChI=1S/C10H7ClN2O4S/c11-9-4-3-8(13(14)15)7-10(9)18(16,17)12-5-1-2-6-12/h1-7H |
InChI Key |
FHEDPFCRYCQUHG-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
| 173908-09-3 | |
Synonyms |
1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


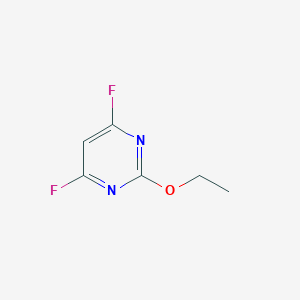
![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)
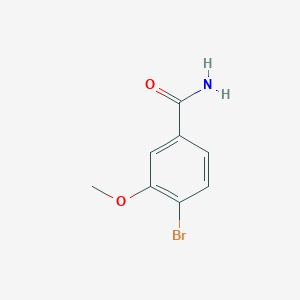
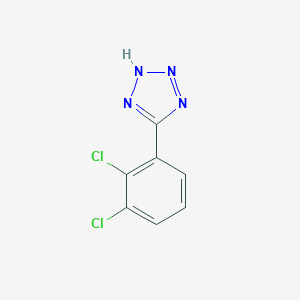
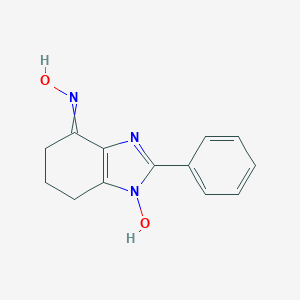
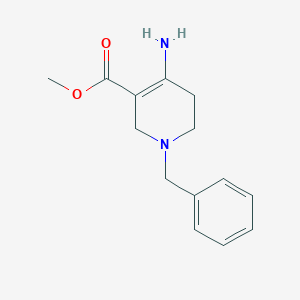
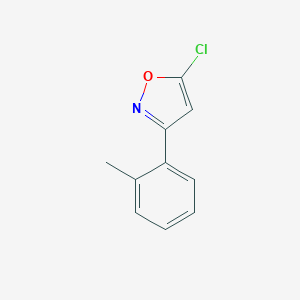
![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)

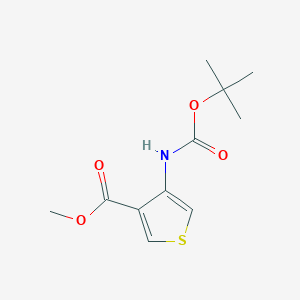
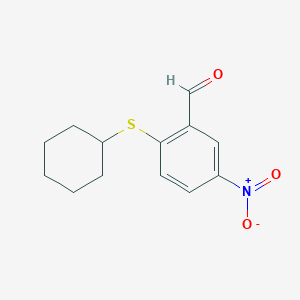
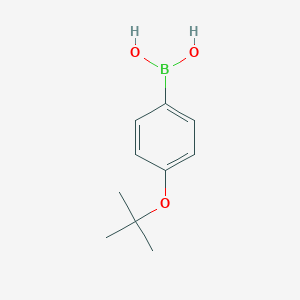
![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)
